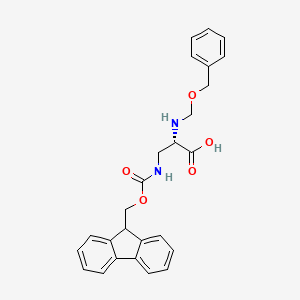

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid

Übersicht

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

Formation of the Intermediate: The protected amino compound is then reacted with benzyl chloroformate to introduce the benzyloxy group.

Final Product Formation: The intermediate is further reacted with propanoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid undergoes several types of chemical reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Substitution Reactions: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Oxidation/Reduction: Specific oxidizing or reducing agents are used based on the target functional group.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.

Medicinal Chemistry: The compound is used in the development of peptide-based drugs.

Biological Studies: It serves as a building block in the synthesis of biologically active peptides and proteins.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in peptide synthesis. Its structure allows for selective protection and deprotection, facilitating the synthesis of complex peptides and proteins.

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy in various applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the protection of amine groups and the formation of specific moieties. The synthesis typically includes:

- Protection of the amine group : Using the Fmoc group to prevent unwanted reactions.

- Formation of the core structure : Coupling protected amines with appropriate carboxylic acids under controlled conditions.

The final product is characterized by its unique fluorene backbone, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of fluorene, including this compound, exhibit significant antimicrobial activity. For instance:

- Activity against Mycobacterium tuberculosis : Research has shown that certain fluorene derivatives inhibit key enzymes involved in the fatty acid biosynthesis pathway of mycobacteria, thereby demonstrating potential as anti-tuberculosis agents .

- Broad-spectrum antimicrobial effects : Compounds derived from the fluorene structure have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics .

Anticancer Activity

The compound's biological activity extends to anticancer research:

- Inhibition of HDAC enzymes : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Specific derivatives have shown promising IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating their potential as anticancer agents .

The mechanism through which this compound exerts its effects involves:

- Interaction with Enzymes : The compound interacts with specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Modulation of Biological Pathways : By inhibiting key enzymes involved in metabolic pathways, the compound can alter cellular functions and promote apoptosis in cancer cells.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Activity : A quantitative assay demonstrated that modifications on the aryl moiety significantly influenced both the spectrum and intensity of antimicrobial activity against various strains .

- Evaluation of Anticancer Properties : In vitro studies showcased that specific derivatives exhibited potent antiproliferative activity against cancer cell lines, supporting their potential development as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-25(30)24(28-17-32-15-18-8-2-1-3-9-18)14-27-26(31)33-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,31)(H,29,30)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNAJKDUOSYULO-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCN[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743200 | |

| Record name | N-[(Benzyloxy)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142855-80-9 | |

| Record name | N-[(Benzyloxy)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.